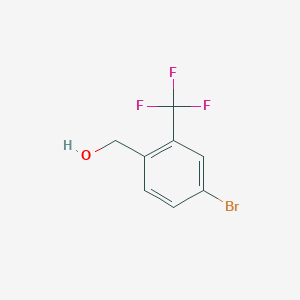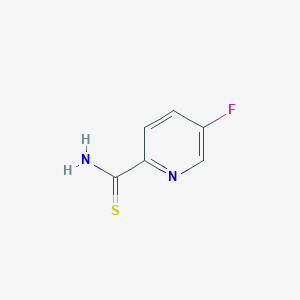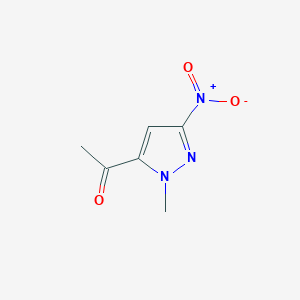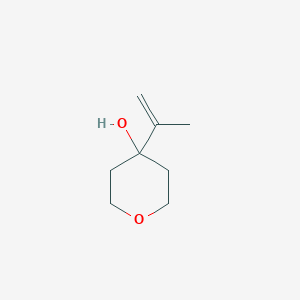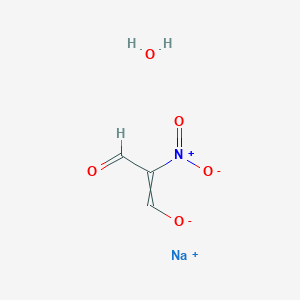![molecular formula C11H16N2O2 B1378612 N-{[5-(Pyrrolidin-2-yl)furan-2-yl]methyl}acetamid CAS No. 1713602-56-2](/img/structure/B1378612.png)
N-{[5-(Pyrrolidin-2-yl)furan-2-yl]methyl}acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide is a chemical compound with the molecular formula C11H16N2O2 It is characterized by the presence of a pyrrolidine ring attached to a furan ring, which is further connected to an acetamide group
Wissenschaftliche Forschungsanwendungen
N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is investigated for its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
Target of Action
The compound “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with various targets, depending on their specific structures and functional groups .
Mode of Action
The mode of action of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its specific targets. For example, pyrrolidine derivatives can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide”. Pyrrolidine derivatives have been found to be involved in a variety of biochemical pathways, including those related to inflammation, cancer, and neurological disorders .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its specific structure. Pyrrolidine derivatives are generally well absorbed and distributed in the body, and they are metabolized by various enzymes .
Result of Action
The molecular and cellular effects of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” would depend on its mode of action and the biochemical pathways it affects. For example, if it acts as an inhibitor of a certain enzyme, it could lead to decreased activity of that enzyme and changes in the cellular processes that the enzyme is involved in .
Action Environment
The action, efficacy, and stability of “N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of pyrrolidine derivatives can be affected by the stereochemistry of the molecule, which can be influenced by environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyrrolidine ring. This can be achieved using reagents like furan-2-carbaldehyde.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), appropriate solvents (dichloromethane, ethanol).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[5-(pyrrolidin-2-yl)thiophen-2-yl]methyl}acetamide: Similar structure with a thiophene ring instead of a furan ring.
N-{[5-(pyrrolidin-2-yl)pyridin-2-yl]methyl}acetamide: Similar structure with a pyridine ring instead of a furan ring.
N-{[5-(pyrrolidin-2-yl)benzene-2-yl]methyl}acetamide: Similar structure with a benzene ring instead of a furan ring.
Uniqueness
N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide is unique due to the presence of both a pyrrolidine and a furan ring, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(5-pyrrolidin-2-ylfuran-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)13-7-9-4-5-11(15-9)10-3-2-6-12-10/h4-5,10,12H,2-3,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITDSXOCNDKUDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
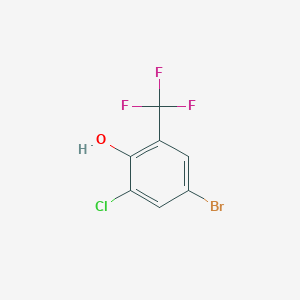
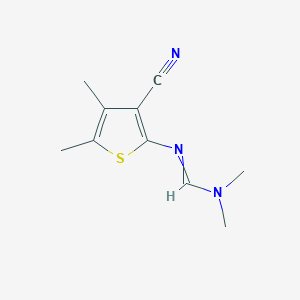
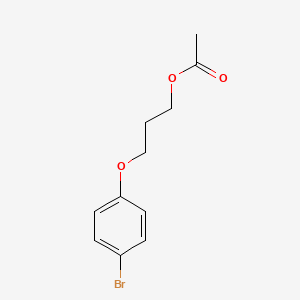

![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)
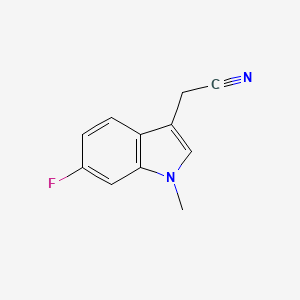
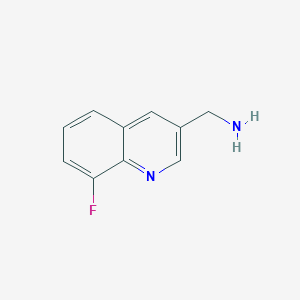
![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)

